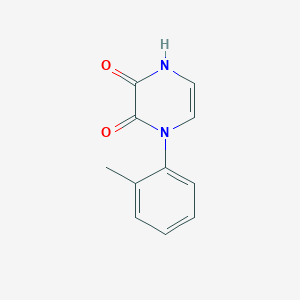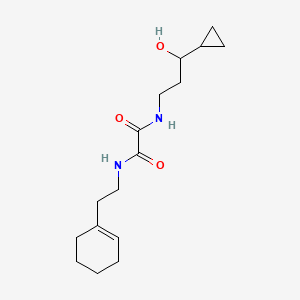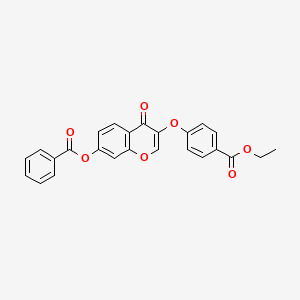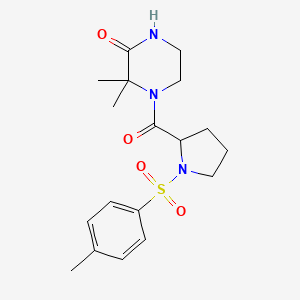
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione, also known as MPTP, is a chemical compound that has been studied extensively in scientific research. MPTP is a heterocyclic compound that is commonly used in the synthesis of other organic compounds.
Mechanism of Action
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is metabolized in the body to form MPP+, which is selectively taken up by dopamine-producing neurons in the substantia nigra of the brain. MPP+ then inhibits complex I of the electron transport chain, leading to a decrease in ATP production and subsequent cell death. This mechanism is similar to that of rotenone, another complex I inhibitor that is also used in Parkinson's disease research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented in animal models. This compound-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. These symptoms are caused by the selective destruction of dopamine-producing neurons in the substantia nigra of the brain. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments. Its ability to induce Parkinson's disease-like symptoms in animals makes it a valuable model for studying the disease. However, there are limitations to using this compound in lab experiments. This compound-induced Parkinson's disease-like symptoms are not identical to those seen in human patients, and the mechanism of this compound-induced neurotoxicity may differ from that of idiopathic Parkinson's disease. Additionally, this compound is a potent neurotoxin that requires careful handling and administration.
Future Directions
There are several future directions for research on 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of this compound-induced neurotoxicity. Another area of interest is the use of this compound as a tool for studying the role of oxidative stress and inflammation in Parkinson's disease. Additionally, there is ongoing research into the development of new animal models of Parkinson's disease that more closely mimic the human disease.
Synthesis Methods
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized in several ways, including the reaction of 2-methylphenylhydrazine with maleic anhydride or maleic acid. Another method involves the reaction of 2-methylphenylhydrazine with diethyl maleate. These methods have been optimized to produce high yields of this compound with minimal impurities.
Scientific Research Applications
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has been extensively studied in scientific research due to its ability to induce Parkinson's disease-like symptoms in animals. This compound is metabolized in the body to form MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra of the brain. This makes this compound a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments.
properties
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIBMLRPHCKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)




![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)
![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)

![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)
